molecular formula C9H11F2NO2 B6283374 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol CAS No. 2309447-60-5

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol

Cat. No.: B6283374
CAS No.: 2309447-60-5
M. Wt: 203.2
InChI Key:
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Description

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a difluoromethoxyethyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyridin-3-ol with 1,1-difluoro-2-methoxyethane under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and rearrangement reactions can also be employed to streamline the synthesis process and reduce the number of reaction steps .

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The difluoromethoxyethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2309447-60-5

Molecular Formula

C9H11F2NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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